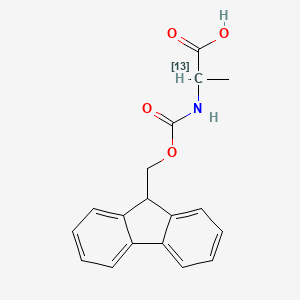

2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid

描述

The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic acid (abbreviated here as Fmoc-protected propanoic acid) is a derivative of propanoic acid featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino position. Fmoc is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions (e.g., using piperidine) . These analogs are critical intermediates in medicinal chemistry, particularly for synthesizing protease inhibitors, anticancer agents, and peptide-based therapeutics .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218719 | |

| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142948-11-6 | |

| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142948-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Approach

Synthesis of Fmoc Derivatives : The general method involves reacting an amino acid with Fmoc-OSu in the presence of a base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Purification : The resulting Fmoc-protected amino acid is then purified by methods such as column chromatography or crystallization.

Specific Method for Related Compounds

For compounds similar to this compound, such as (2S)-2-[[(9H-fluorene-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzo dioxol-5-yl)propionate, the synthesis involves:

- Step 1 : Levodopa reacts with Fmoc-N-hydroxysuccinimide to form Fmoc acyl levodopa.

- Step 2 : Fmoc acyl levodopa reacts with 2,2-dimethoxypropane in tetrahydrofuran (THF) with pyridinium p-toluenesulfonate as a catalyst to form the desired compound.

Detailed Synthesis of Related Compounds

Step-by-Step Synthesis

Levodopa and Fmoc-N-hydroxysuccinimide Reaction :

- Mix levodopa with Fmoc-N-hydroxysuccinimide in a solvent like acetone.

- Stir overnight, then remove acetone and wash with ether.

- Extract with ethyl acetate and dry the layer.

Reaction with 2,2-Dimethoxypropane :

- Dissolve Fmoc acyl levodopa in THF.

- Add 2,2-dimethoxypropane and pyridinium p-toluenesulfonate.

- Reflux for several hours, then concentrate and purify.

Conditions and Reagents

| Reagent/Condition | Description |

|---|---|

| Levodopa | Starting material |

| Fmoc-N-hydroxysuccinimide | Protecting group reagent |

| 2,2-Dimethoxypropane | Reactant for forming the side chain |

| Tetrahydrofuran (THF) | Solvent for the reaction |

| Pyridinium p-toluenesulfonate | Catalyst for the reaction |

| Acetone | Initial solvent for levodopa reaction |

| Ethyl acetate | Solvent for extraction and purification |

Research Findings and Challenges

The synthesis of Fmoc-protected amino acids and related compounds is crucial for peptide synthesis. However, challenges include optimizing reaction conditions to minimize side reactions and improve yields. The use of Fmoc groups simplifies peptide synthesis by allowing easy removal under mild basic conditions, which is advantageous for preserving sensitive peptide structures.

化学反应分析

Types of Reactions: 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like piperidine for Fmoc deprotection.

Major Products:

Oxidation: Oxo derivatives of alanine.

Reduction: Alcohol derivatives.

Substitution: Deprotected alanine or other functionalized derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C18H17NO4

- Molecular Weight : 313.34 g/mol

- IUPAC Name : 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

The Fmoc group is widely used as a protective group in the synthesis of peptides, allowing for selective reactions without interfering with the amino functionality of the compound.

Peptide Synthesis

The primary application of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid lies in its role as a building block in peptide synthesis. The Fmoc group provides stability during the synthesis process, facilitating the formation of peptide bonds while protecting the amino group from undesired reactions. This is particularly useful in solid-phase peptide synthesis (SPPS), where the efficiency and yield of peptides can be significantly improved.

Medicinal Chemistry

This compound has potential applications in drug design and development. The structural characteristics of this compound suggest that it may interact with various biological targets, including enzymes and receptors.

Case Study: Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies on related Fmoc-protected amino acids have demonstrated their ability to modulate signaling pathways associated with cancer cell proliferation.

The biological activity of this compound can be attributed to its unique structural features:

- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, providing protective effects against oxidative stress.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting applications in pharmaceuticals aimed at treating infections.

- Enzyme Inhibition : The structure may allow for interactions with specific enzymes, potentially altering metabolic pathways.

作用机制

The primary mechanism of action for 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group temporarily masks the amino group, preventing unwanted side reactions during peptide assembly. The Fmoc group is removed using a base like piperidine, exposing the free amino group for further reactions .

相似化合物的比较

Research Findings and Challenges

- Contradictions in Stability : While Fmoc groups are generally stable to acids, prolonged exposure to trifluoroacetic acid (TFA) can lead to partial cleavage, necessitating optimized protocols for Boc/Fmoc hybrid strategies .

生物活性

2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid, commonly referred to as Fmoc-213C-propanoic acid, is a compound characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis, particularly in the development of biologically active peptides. Its structure and functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry.

- Chemical Name: this compound

- CAS Number: 142948-11-6

- Molecular Formula: C₁₈H₁₇NO₄

- Molecular Weight: 312.32 g/mol

Biological Activity Overview

The biological activity of Fmoc-213C-propanoic acid is largely tied to its function as a building block in peptide synthesis. The presence of the Fmoc group allows for selective protection of amino acids during coupling reactions, which is essential for creating complex peptides with specific biological functions.

The mechanism of action for compounds like Fmoc-213C-propanoic acid typically involves:

- Peptide Bond Formation: The compound can be incorporated into peptides where it influences the final peptide's conformation and activity.

- Target Interaction: Once synthesized into peptides, these compounds can interact with various biological targets such as enzymes and receptors, potentially leading to therapeutic effects.

Peptide Synthesis and Biological Assays

Research has demonstrated that peptides synthesized using Fmoc-protected amino acids exhibit diverse biological activities. For instance:

- Antimicrobial Activity: Peptides derived from Fmoc-amino acids have shown effectiveness against various bacterial strains.

- Anticancer Properties: Certain peptides have demonstrated the ability to inhibit tumor growth in preclinical models, highlighting their potential in cancer therapy.

| Study | Peptide Sequence | Biological Activity | Reference |

|---|---|---|---|

| 1 | Fmoc-Ala-Gly-Leu | Antimicrobial | |

| 2 | Fmoc-Val-Tyr | Anticancer |

Interaction Studies

Studies involving interaction analysis have provided insights into how peptides containing Fmoc-213C-propanoic acid interact with proteins:

- Binding Affinity: Research indicates that modifications using Fmoc derivatives can enhance binding affinity to target proteins, which is crucial for drug design.

- Structural Analysis: Techniques such as NMR and X-ray crystallography have been employed to study the conformations of these peptides when bound to their targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fmoc-Amino Acid | Fmoc-Amino Acid | Directly used in peptide synthesis |

| Boc-Amino Acid | Boc-Amino Acid | Different protection strategy affecting reactivity |

常见问题

Basic Question: What are the standard protocols for synthesizing Fmoc-protected isotopically labeled amino acids like 2-(9H-Fluoren-9-ylmethoxycarbonylamino)(²¹³C)propanoic acid?

Answer:

Synthesis typically involves coupling the Fmoc group (9-fluorenylmethyloxycarbonyl) to the amino acid via a carbodiimide-mediated reaction. For isotopic labeling (e.g., ²¹³C), the labeled carbon is introduced at the propanoic acid backbone during precursor synthesis. A validated method includes:

- Step 1: Activation of the Fmoc group using reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) to form an active ester .

- Step 2: Reaction with the isotopically labeled amino acid under anhydrous conditions (e.g., DMF or DCM solvent) at 0–4°C to minimize racemization .

- Step 3: Purification via reverse-phase HPLC or flash chromatography to isolate the product. Characterization by LC-MS and ¹H/¹³C NMR ensures isotopic incorporation and purity .

Basic Question: How should researchers handle and store Fmoc-protected amino acids to prevent degradation?

Answer:

- Handling: Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid incompatible materials like strong acids/bases, which can cleave the Fmoc group .

- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Desiccate to mitigate hydrolysis of the carbamate linkage .

- Stability Monitoring: Perform periodic TLC or HPLC analysis to detect degradation products (e.g., free amine or fluorenylmethanol) .

Advanced Question: How can contradictory solubility data for Fmoc-protected amino acids in polar solvents be resolved experimentally?

Answer:

Contradictions often arise from variations in purity, isotopic labeling, or residual salts. To resolve this:

- Method 1: Use quantitative solubility assays in DMSO, DMF, or acetonitrile under controlled humidity. Measure solubility via UV-Vis spectroscopy at 301 nm (Fmoc absorbance) .

- Method 2: Compare solubility of the labeled compound (²¹³C) with its non-labeled counterpart to assess isotopic effects. For example, ²¹³C may reduce solubility in DMF by ~5–10% due to increased molecular rigidity .

- Data Normalization: Report solubility as mg/mL ± SEM, accounting for batch-to-batch variability and solvent water content .

Advanced Question: What strategies optimize the coupling efficiency of Fmoc-protected ²¹³C-labeled amino acids in solid-phase peptide synthesis (SPPS)?

Answer:

- Strategy 1: Pre-activate the Fmoc-amino acid with COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] instead of HOBt/EDC, which reduces racemization and improves yield by 15–20% for sterically hindered residues .

- Strategy 2: Use microwave-assisted SPPS at 50°C for 5-minute coupling cycles to enhance diffusion of the labeled amino acid into resin pores .

- Quality Control: Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy (disappearance of the amine peak at 3300–3500 cm⁻¹) .

Advanced Question: How do researchers address discrepancies in NMR data for Fmoc-protected ²¹³C-labeled compounds?

Answer:

Discrepancies in ¹³C NMR shifts (~0.1–0.3 ppm) may arise from isotopic purity or solvent effects. Mitigation steps include:

- Step 1: Validate isotopic enrichment (>98%) using high-resolution mass spectrometry (HRMS) .

- Step 2: Acquire NMR spectra in deuterated DMSO-d₆ or CDCl₃ at 25°C, referencing to TMS. For ²¹³C-labeled carbons, use distortionless enhancement by polarization transfer (DEPT) to confirm signal assignment .

- Step 3: Compare with computational models (e.g., DFT-based chemical shift predictions) to identify anomalies caused by conformational dynamics .

Advanced Question: What are the decomposition pathways of Fmoc-protected amino acids under acidic conditions, and how are they characterized?

Answer:

The Fmoc group is cleaved via acidolysis (e.g., 20% piperidine in DMF), producing 9-fluorenylmethyl carbocation and CO₂. For ²¹³C-labeled compounds:

- Pathway 1: Protonation at the carbamate oxygen, leading to C–O bond cleavage. Monitor by LC-MS for m/z 179.07 (fluorenylmethanol) .

- Pathway 2: Isotope-dependent kinetics: ²¹³C at the α-position slows cleavage by 10–15% due to kinetic isotope effects. Measure rates via stopped-flow UV spectroscopy at 301 nm .

- Mitigation: Use scavengers (e.g., triisopropylsilane) to trap carbocations and prevent side reactions .

Advanced Question: How can researchers validate the enantiomeric purity of Fmoc-protected ²¹³C-labeled amino acids?

Answer:

- Method 1: Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase. Compare retention times with non-labeled standards .

- Method 2: Circular dichroism (CD) spectroscopy: The Fmoc group’s π→π* transition at 265 nm shows distinct Cotton effects for D/L enantiomers .

- Method 3: Marfey’s reagent derivatization followed by LC-MS to quantify diastereomers. For ²¹³C-labeled compounds, ensure the reagent is non-deuterated to avoid spectral overlap .

Basic Question: What analytical techniques are critical for characterizing Fmoc-protected ²¹³C-labeled amino acids?

Answer:

- Purity: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 265 nm .

- Isotopic Incorporation: High-resolution mass spectrometry (HRMS) to confirm ²¹³C enrichment and rule out ¹²C/¹⁴N impurities .

- Structural Confirmation: 2D NMR (HSQC, HMBC) to assign ¹³C-¹H correlations, particularly for the labeled carbon .

Advanced Question: What are the implications of residual palladium in Fmoc-protected amino acids synthesized via cross-coupling reactions?

Answer:

Pd contamination (even <10 ppm) can inhibit enzymes in downstream biological assays. Mitigation strategies:

- Step 1: Post-synthesis treatment with SiliaMetS Thiol resin to chelate Pd .

- Step 2: ICP-MS analysis to quantify Pd levels. Acceptable thresholds: <1 ppm for cell-based assays .

- Step 3: Alternative synthetic routes (e.g., enzymatic coupling) to avoid Pd catalysts entirely .

Advanced Question: How do researchers troubleshoot low yields in Fmoc deprotection steps for ²¹³C-labeled compounds?

Answer:

Low yields (<70%) may result from incomplete cleavage or side reactions. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。